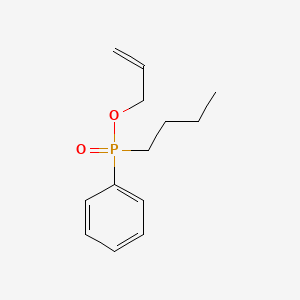

O-Allyl butylphenylphosphinate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63886-52-2 |

|---|---|

Molecular Formula |

C13H19O2P |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

[butyl(prop-2-enoxy)phosphoryl]benzene |

InChI |

InChI=1S/C13H19O2P/c1-3-5-12-16(14,15-11-4-2)13-9-7-6-8-10-13/h4,6-10H,2-3,5,11-12H2,1H3 |

InChI Key |

ULBHOITUKBGYDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(C1=CC=CC=C1)OCC=C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of O Allyl Butylphenylphosphinate Analogs

Hydrolysis Mechanisms of Phosphinate Esters

Phosphinate esters, like other organophosphorus esters, can undergo hydrolysis under both acidic and basic conditions. researchgate.netmdpi.com The cleavage of the ester bond can also be achieved through other chemical methods. researchgate.netmdpi.com

The acid-catalyzed hydrolysis of phosphinate and phosphonate (B1237965) esters generally involves a nucleophilic attack on the phosphorus atom. mdpi.com The reaction is initiated by the protonation of the phosphoryl oxygen, which makes the phosphorus atom more electrophilic and susceptible to attack by a water molecule. viu.cayoutube.com This process typically leads to the cleavage of the P-O bond. mdpi.com For certain substrates, particularly those that can form stable carbocation intermediates, an SN1-type mechanism involving C-O bond cleavage may be favored. viu.ca Computational studies on related compounds have shown a two-step mechanism where the first step, the cleavage of the Cα-O bond to form a carbocation and the corresponding phosphinic acid, is the rate-limiting step. copernicus.org

The rate of acid-catalyzed hydrolysis is influenced by structural features of the ester. For instance, substituents that can stabilize a positive charge on the α-carbon of the alkoxy group can accelerate the reaction. viu.cacopernicus.org

Under basic conditions, the hydrolysis of phosphinate esters proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. mdpi.com This typically follows an addition-elimination mechanism, leading to the cleavage of the P-O bond. viu.ca The rate of base-catalyzed hydrolysis is sensitive to steric hindrance around the phosphorus center and the nature of the leaving group. viu.ca Increased steric bulk on the substituents attached to the phosphorus atom can hinder the approach of the nucleophile, thereby slowing down the reaction rate. viu.ca

The table below illustrates the effect of substituents on the hydrolysis rates of various organophosphorus esters, highlighting the influence of electronic and steric factors.

| Compound Structure | kA (M-1s-1) | kN (s-1) | kB (M-1s-1) | t1/2 (pH 7) |

| Carboxylic Acid Ester (Generic) | Varies | Varies | Varies | hours to years |

| Phosphate (B84403) Tri-ester (Generic) | Favors C-O/C-S cleavage | Favors C-O/C-S cleavage | Favors P-O/P-S cleavage | Varies |

| Thiophosphate Ester (Generic) | More stable than phosphate esters | More stable than phosphate esters | More stable than phosphate esters | Varies |

| Data adapted from general observations on ester hydrolysis. viu.ca |

An alternative to hydrolysis for the dealkylation of phosphinate esters is the use of trimethylsilyl (B98337) halides, such as bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). mdpi.comwiley.com This method is particularly useful when acidic or basic conditions are too harsh for other functional groups present in the molecule. mdpi.com The reaction proceeds through a mechanism similar to ester cleavage, where the halide ion attacks the carbon of the ester group, and the silicon atom coordinates to the phosphoryl oxygen. wiley.com This results in the formation of a silyl (B83357) phosphinate ester and an alkyl halide. Subsequent hydrolysis with methanol (B129727) or water yields the phosphinic acid. wiley.com TMSBr is often more selective than TMSI and can cleave phosphonate esters in the presence of carboxylic esters and carbamates. wiley.com The addition of sodium iodide can promote the dealkylation reaction with TMSCl. mdpi.com

Base-Catalyzed Hydrolysis Pathways and Steric Effects

Allyl-Vinyl Isomerization in Allyl Phosphonates/Phosphinates under Basic Conditions

Allyl phosphonates and their phosphinate analogs can undergo isomerization to the thermodynamically more stable vinyl derivatives under basic conditions. ppm.edu.plnih.gov This reaction is driven by the electron-withdrawing effect of the phosphonyl group, which increases the acidity of the protons on the α-carbon (the carbon adjacent to the phosphorus-bound oxygen). ppm.edu.plnih.gov

The mechanism involves the deprotonation of the α-carbon by a base, leading to the formation of a resonance-stabilized allylic carbanion. ppm.edu.plnih.gov This carbanion exists as a hybrid of two mesomeric structures. ppm.edu.plnih.gov Subsequent protonation of the carbanion can occur at the γ-carbon, leading to the formation of the vinyl phosphonate. ppm.edu.pl This isomerization process can generate both (E) and (Z)-isomers of the vinyl product, with the (E)-isomer often being the major product due to greater thermodynamic stability. ppm.edu.plnih.gov The stereochemistry of the resulting isomers can be determined using NMR spectroscopy by analyzing the 3JCP coupling constants. nih.gov

| Isomer | 3JCP (cis) | 3JCP (trans) |

| (Z)-isomer | ~7.5 Hz | ~24 Hz |

| (E)-isomer | ~7.8 Hz | ~24 Hz |

| Data based on typical values for vinylphosphonates. nih.gov |

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, are effective catalysts for a variety of transformations involving allyl phosphonates and phosphinates. These reactions offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium(0) complexes can catalyze the arylation of allylic systems, including derivatives of allylic hydroxy phosphonates. nih.govresearchgate.net In a typical reaction, an allylic hydroxy phosphonate is first converted to a suitable leaving group, such as a carbonate. nih.govresearchgate.net The resulting phosphono allylic carbonate then reacts with an organometallic arylating agent, like an arylstannane, in the presence of a Pd(0) catalyst. nih.govresearchgate.net

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the allylic carbonate, forming a π-allylpalladium(II) complex. semanticscholar.orgdiva-portal.org This is followed by transmetalation with the arylstannane and subsequent reductive elimination to yield the arylated vinyl phosphonate and regenerate the Pd(0) catalyst. semanticscholar.orgdiva-portal.org These reactions often proceed with high stereospecificity and can be used to synthesize chiral, non-racemic γ-substituted vinylphosphonates. researchgate.net The reaction can produce a mixture of (E) and (Z)-isomers of the vinyl phosphonate product. nih.govresearchgate.net

Palladium-Catalyzed Rearrangement of Allylic Phosphinate Esters

The palladium-catalyzed reactions of allylic phosphinate esters represent a significant methodology for the formation of carbon-phosphorus bonds. Research into the allylation of hypophosphorous compounds has paved the way for understanding the rearrangement of pre-formed allylic phosphinate esters. acs.orgnih.gov This transformation is a key step in the dehydrative allylation of hypophosphorous acid with allylic alcohols. acs.orgnih.gov

The mechanism for the palladium-catalyzed allylation of H-phosphinic acids, which are precursors to the esters, is believed to commence with an esterification step to form an allyl H-phosphinate ester. mdpi.com This ester undergoes tautomerization to a phosphonite intermediate. The phosphonite then complexes with a Pd(0) catalyst, followed by an oxidative addition to create a Pd(II) intermediate, which ultimately leads to the rearranged product. mdpi.com The catalytic system, often employing ligands like xantphos (B1684198) with a palladium source such as Pd₂(dba)₃, is critical for the reaction's success, minimizing side reactions like transfer hydrogenation. acs.orgnih.gov

The extension of this methodology to H-phosphinate esters has been demonstrated, although the scope can be narrower compared to the corresponding acids, suggesting a potentially different or more sensitive mechanistic pathway. mdpi.comsfu.ca Cinnamyl alcohol has proven to be a particularly effective allylating agent in these systems. mdpi.comorgsyn.org For instance, the reaction of cinnamyl alcohol with various H-phosphinate esters in the presence of a palladium-xantphos catalyst provides the corresponding disubstituted phosphinate esters in high yields. mdpi.com

Table 1: Palladium-Catalyzed Allylation of Various Phosphorus Compounds with Cinnamyl Alcohol mdpi.com

| Entry | Phosphorus Compound | Product | Yield (%) |

| 1 | Phenyl-H-phosphinate | Cinnamyl(phenyl)phosphinate | 91 |

| 2 | Diethyl H-phosphonate | Diethyl cinnamylphosphonate | 88 |

| 3 | Diphenylphosphine (B32561) oxide | Cinnamyl(diphenyl)phosphine oxide | 95 |

Mechanistic Investigations of Copper-Catalyzed Asymmetric Allylic Alkylation

Copper-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for constructing chiral centers. Mechanistic studies, particularly on cyclic racemic allylic substrates like phosphates and halides, have provided significant insights applicable to phosphinate analogs. nih.govresearchgate.net These reactions often proceed through a dynamic kinetic asymmetric transformation (DyKAT), where the catalyst not only promotes the enantioselective alkylation but also facilitates the racemization of the starting material. nih.govresearchgate.net

Investigations using a combination of isotopic labeling, NMR spectroscopy, and kinetic modeling have revealed the complexity of the catalytic system. nih.gov Key findings indicate:

Catalyst Evolution : The active catalysts are often oligomeric copper-ligand complexes that can evolve during the reaction, leading to increased rates and enantioselectivity. nih.gov

Role of Counterions : The copper counterions play a crucial role in directing the reaction through different pathways and in the racemization of the starting allylic electrophile, often via the formation of an allyl iodide or chloride intermediate. nih.govresearchgate.net

Intermediate Formation : In reactions involving allylic phosphates, allyl chloride intermediates can be formed either through the addition of an activator like TMSCl or from adventitious chloride sources, and these intermediates are key to the catalytic cycle. nih.gov

This process allows one enantiomer of the racemic starting material to be selected and react more rapidly, leading to a highly enantioenriched product. nih.gov The development of new phosphoramidite (B1245037) ligands has expanded the substrate scope to include less reactive electrophiles like racemic allylic phosphates and ethers. nih.govrsc.org

Table 2: Key Mechanistic Features in Cu-Catalyzed AAA of Racemic Allylic Electrophiles nih.govresearchgate.net

| Feature | Description | Implication |

| Dynamic Kinetic Resolution | The catalyst racemizes the starting material while selectively reacting with one enantiomer. | Allows for theoretical yields of up to 100% of a single enantiomeric product from a racemic starting material. |

| Oligomeric Cu-Complexes | The active catalytic species can be complex and evolve over the course of the reaction. | Reaction kinetics and enantioselectivity can change with conversion. |

| Halide Intermediates | Allyl halides are often formed in situ from other precursors (e.g., phosphates). | The halide plays a direct role in the racemization and subsequent enantioselective substitution. |

Radical Reactions Involving Allyl Phosphorus Compounds

Generation and Application of Phosphorus-Centered Radicals

Phosphorus-centered radicals are versatile intermediates for forming P-C bonds. researchgate.net They can be generated through various methods, including the homolytic cleavage of weak bonds to phosphorus, such as P-Se or P-S bonds, upon treatment with a radical initiator. organic-chemistry.orgresearchgate.net These radicals can then be trapped by alkenes in the presence of a hydrogen donor to yield the desired phosphonylated or phosphinylated adducts in good yields. organic-chemistry.org

The reactivity of these radicals allows them to add efficiently to both electron-rich and electron-poor alkenes. organic-chemistry.org This broad applicability has been leveraged for the synthesis of complex molecules, including modified deoxofuranoses and other nucleotide analogues. organic-chemistry.orgmdpi.com The generation of phosphorus-centered radicals from H-phosphinates has also been explored, making them valuable precursors for a wide range of organophosphorus compounds, including those with α,α-difluoro substitutions which act as phosphate isosteres. mdpi.com The stability and reactivity of phosphorus-centered radicals are influenced by the substituents on the phosphorus atom, a factor that is key to their successful application in synthesis. researchgate.netwikipedia.org

Radical Allylation Processes Utilizing Allyl Diphenylphosphine Oxides

A significant advancement in radical chemistry is the use of substituted allyl diphenylphosphine oxides as radical allylating agents. organic-chemistry.orgbeilstein-journals.org This approach provides a tin-free alternative to traditional allylation methods that often suffer from limitations like side reactions and rearrangements. organic-chemistry.org The key to this process is the strategic separation of the radical addition and fragmentation steps. organic-chemistry.org

The general mechanism involves the addition of a carbon-centered radical (often generated from a xanthate) to the double bond of the allyl diphenylphosphine oxide. This is followed by a β-fragmentation process that releases the allylated product and a diphenylphosphinoyl radical. The use of diphenylphosphine oxide as the leaving group is crucial for the success of the reaction, as other phosphorus-based groups like diethyl phosphonate have proven ineffective. organic-chemistry.org This method is highly versatile, tolerating a range of substituents on the allyl group and providing a convergent and mild route for the allylation of various substrates. organic-chemistry.orgacs.orgnih.gov

Table 3: Radical Allylation using Allyl Diphenylphosphine Oxides organic-chemistry.org

| Substrate (Radical Precursor) | Allylating Agent | Product Type | Yield (%) |

| Cyclohexyl Xanthate | Allyl diphenylphosphine oxide | Allyl cyclohexane | 90 |

| Adamantyl Xanthate | Methallyl diphenylphosphine oxide | Methallyl adamantane | 85 |

| Acetophenone Xanthate | Cinnamyl diphenylphosphine oxide | Cinnamyl acetophenone | 70 |

Mechanistic Pathways Governing Stereochemical Outcomes in P-Stereogenic Systems

The synthesis of P-stereogenic compounds, where the phosphorus atom is the chiral center, is a field of significant interest. chinesechemsoc.org H-phosphinates are considered ideal precursors for these molecules due to their configurational stability and the potential for stereospecific functionalization at both the P-H and P-OR bonds. rsc.org

Several mechanistic strategies are employed to control the stereochemical outcome:

Chiral Auxiliary-Assisted Synthesis : This classic approach involves attaching a chiral auxiliary, such as (-)-menthol, to the phosphorus atom. rsc.orgresearchgate.net The auxiliary directs the stereochemical course of subsequent reactions. The resulting diastereomers can often be separated by crystallization or chromatography, allowing access to enantiopure H-phosphinates, which are then converted into a diverse range of P-stereogenic products with high stereospecificity. rsc.orgresearchgate.net

Stereospecific Transformations : Once an optically active H-phosphinate is obtained, it can undergo various reactions that proceed with predictable stereochemistry. rsc.org For example, reactions involving the P-H bond, such as the Atherton-Todd reaction, or nucleophilic substitution at the phosphorus center, can transfer the initial stereochemistry to the product with high fidelity. mdpi.com The stereochemical outcome of reactions at a P-stereogenic center is generally well-documented. rsc.org

Asymmetric Catalysis : Modern methods increasingly rely on asymmetric catalysis to create the P-stereogenic center. chinesechemsoc.orgchalmers.se This can involve the desymmetrization of prochiral phosphinamides or the kinetic resolution of racemic secondary phosphine (B1218219) amides using a combination of a palladium catalyst and a chiral ligand. chinesechemsoc.org These catalytic methods avoid the need for stoichiometric chiral auxiliaries and represent a highly efficient and modular approach to P-stereogenic compounds. chinesechemsoc.orgmdpi.com

The choice of method depends on the target molecule, but the foundational role of phosphinate intermediates is a common theme in achieving high stereochemical control. rsc.orgresearchgate.net

Advanced Spectroscopic and Computational Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural and mechanistic investigation of organophosphorus compounds like O-Allyl butylphenylphosphinate.

The structural confirmation of this compound would be unequivocally achieved through a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each of these nuclei provides unique and complementary information about the molecular framework.

³¹P NMR Spectroscopy: As phosphorus is a heteroatom with 100% natural abundance of the spin-1/2 nucleus ³¹P, ³¹P NMR is a highly effective technique for characterizing organophosphorus compounds. nih.gov For this compound, a single resonance is expected in the ³¹P NMR spectrum, indicative of the single phosphorus atom in the molecule. The chemical shift (δ) of this peak would be highly informative of the electronic environment around the phosphorus center. Based on data for similar phosphinate esters, the expected chemical shift would likely fall in the range of δ = 20-40 ppm. tandfonline.commdpi.com This technique is also invaluable for monitoring the progress of reactions involving the synthesis of the target compound, as the chemical shifts of starting materials, intermediates, and the final product would be distinct. tandfonline.com

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide detailed information about the proton environments within the allyl, butyl, and phenyl groups. The characteristic chemical shifts and coupling constants would allow for the complete assignment of the proton signals. For instance, the allylic protons would exhibit characteristic signals in the vinylic (δ ≈ 5-6 ppm) and allylic (δ ≈ 4.5 ppm) regions, with distinct coupling patterns. nih.gov The protons of the butyl group would appear in the upfield region (δ ≈ 0.8-4.0 ppm), while the phenyl protons would resonate in the aromatic region (δ ≈ 7.2-7.8 ppm).

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, the ¹³C NMR spectrum would reveal the number and electronic environment of all carbon atoms in the molecule. The carbon atoms of the phenyl ring, the butyl chain, and the allyl group would each give rise to a set of distinct signals. The coupling between phosphorus and carbon atoms (J-coupling) would provide further structural confirmation, particularly for the carbons directly bonded to or near the phosphorus atom. mdpi.com

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| ³¹P | 20 - 40 | - |

| ¹H (Allyl) | 5.8-6.0 (m, 1H, -CH=), 5.1-5.3 (m, 2H, =CH₂), 4.5-4.7 (m, 2H, -OCH₂-) | J(H,H) |

| ¹H (Butyl) | 3.8-4.1 (m, 2H, -OCH₂-), 1.5-1.8 (m, 2H), 1.3-1.5 (m, 2H), 0.8-1.0 (t, 3H, -CH₃) | J(H,H), J(P,H) |

| ¹H (Phenyl) | 7.2-7.8 (m, 5H) | J(H,H) |

| ¹³C (Allyl) | 130-135 (-CH=), 115-120 (=CH₂), 65-70 (-OCH₂-) | J(P,C) |

| ¹³C (Butyl) | 65-70 (-OCH₂-), 30-35, 18-22, 13-15 (-CH₃) | J(P,C) |

| ¹³C (Phenyl) | 125-135 | J(P,C) |

This table presents predicted data based on analogous compounds and general NMR principles. Actual experimental values may vary.

Reaction monitoring using these NMR techniques would involve tracking the disappearance of signals corresponding to starting materials (e.g., butylphenylphosphinic acid or its chloride) and the appearance of the characteristic signals of this compound. tandfonline.comtandfonline.com

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes and other dynamic processes within molecules. tandfonline.com For this compound, DNMR could be employed to investigate restricted rotation around the P-C(phenyl) or P-O bonds. By analyzing the changes in the NMR lineshape as a function of temperature, it would be possible to determine the energy barriers for these rotational processes. Such studies can provide valuable insights into the conformational flexibility and steric interactions within the molecule. While specific dynamic processes for this exact molecule are not documented, the principles of DNMR are broadly applicable to organophosphorus compounds exhibiting restricted bond rotation. tandfonline.comumich.edu

¹H, ¹³C, and ³¹P NMR for Compound Characterization and Reaction Monitoring

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. wikipedia.org If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide a wealth of information, including:

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration of the stereocenters. In the case of this compound, if synthesized from a chiral precursor, this technique could confirm the stereochemistry at the phosphorus atom.

Conformational Analysis: The crystal structure would reveal the preferred conformation of the molecule in the solid state, including the bond lengths, bond angles, and torsion angles. This information is crucial for understanding the steric and electronic interactions that govern its shape. rsc.orgresearchgate.net The conformation of the allyl and butyl groups relative to the phenylphosphinate core would be of particular interest.

The general workflow for an X-ray crystallographic study involves growing a single crystal, mounting it on a diffractometer, collecting diffraction data, solving the structure using computational methods, and refining the structural model. vu.nl While no crystal structure for this compound is currently reported, the structures of many related phosphinates and phosphonates have been determined, providing a solid foundation for comparison. rsc.orgresearchgate.netacs.org

Computational Chemistry and Quantum Mechanical Studies

In the absence of experimental data, computational chemistry and quantum mechanical calculations serve as powerful predictive tools for understanding the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction pathways for the synthesis of this compound. mdpi.com For example, the mechanism of the esterification of butylphenylphosphinic acid with allyl alcohol could be investigated. These calculations can identify the transition state structures, which are the highest energy points along the reaction coordinate, and determine the activation energies. mdpi.comnih.gov This information is critical for understanding the kinetics and feasibility of a given synthetic route. Computational studies can also shed light on the role of catalysts and the effect of solvent on the reaction mechanism. researchgate.netnih.gov

Computational methods are also highly effective for exploring the conformational landscape of a molecule. For this compound, calculations can be performed to identify the different stable conformers (local minima on the potential energy surface) and their relative energies. This analysis would reveal the most likely shapes the molecule adopts in the gas phase or in solution. By mapping the energy as a function of key dihedral angles (e.g., rotation around the P-O and P-C bonds), a detailed energy landscape can be constructed, providing insights into the flexibility and conformational dynamics of the molecule. mdpi.comnih.gov

Theoretical Prediction of Stereoselectivity

The prediction of stereoselectivity in reactions involving P-stereogenic compounds, such as this compound, is a significant area of computational chemistry research. rsc.org Theoretical models are employed to understand and forecast the stereochemical outcomes of synthetic routes, providing insights that are often difficult to obtain through experimental means alone. rsc.org These computational approaches are crucial for the rational design of asymmetric catalysts and synthetic pathways to access enantiomerically pure phosphorus compounds. rsc.orgrsc.org

The core of theoretical prediction lies in the analysis of transition states for competing reaction pathways that lead to different stereoisomers. By calculating the relative energies of these transition states, chemists can predict which stereoisomer will be preferentially formed. Lower energy transition states correspond to faster reaction rates, thus indicating the major product. Advances in computational power have made it possible to model complex organic and organometallic reactions with a high degree of accuracy. rsc.org

For a compound like this compound, key reactions where stereoselectivity is critical include the nucleophilic substitution at the phosphorus center. For instance, in its synthesis from a precursor like a butylphenylphosphinic halide and allyl alcohol, or in subsequent reactions where the allyl or butyl group is modified, the stereochemical integrity at the phosphorus center is paramount. Computational models, often using Density Functional Theory (DFT), can elucidate the preferred geometries of reagent approach and the conformational analysis of the transition states. ub.edu

Several factors are known to influence the stereoselectivity, and these are incorporated into the computational models:

Steric Effects : The spatial arrangement and bulk of the substituents on the phosphorus atom (the phenyl, butyl, and O-allyl groups) play a significant role. The calculations model how these groups interact sterically in the transition state to favor one stereochemical outcome over another. Studies on related P-stereogenic phosphine (B1218219) oxides have shown a good correlation between steric parameters and the observed enantioselectivity. rsc.org

Electronic Effects : The electron-donating or electron-withdrawing nature of the substituents also impacts the stability of the transition state. In the case of this compound, the electronic properties of the phenyl and alkyl groups can influence the reaction's stereochemical course. mdpi.com

Catalyst-Substrate Interactions : In catalyzed reactions, computational models are used to build a detailed picture of the transition state assembly, including the chiral catalyst, the substrate, and reagents. This allows for an understanding of how the catalyst's chiral environment directs the reaction to form one enantiomer preferentially.

Table 1: Key Factors in Theoretical Prediction of Stereoselectivity for P-Stereogenic Compounds

| Factor | Description | Relevance to this compound |

|---|---|---|

| Transition State Energy | The relative Gibbs free energy (ΔG‡) of the diastereomeric transition states determines the product ratio. The pathway with the lower energy barrier is favored. | Predicts the major enantiomer formed during synthesis or subsequent stereoselective reactions. |

| Steric Parameters (e.g., Sterimol) | Quantify the size and shape of substituents. Larger groups will favor pathways that minimize steric hindrance. | The butyl, phenyl, and allyl groups have distinct steric profiles that influence the transition state geometry. rsc.org |

| Electronic Parameters (e.g., Hammett values) | Describe the electron-donating or withdrawing properties of substituents, which affect the electronic stability of the transition state. | The phenyl group's electronic nature can be tuned (e.g., with substituents) to influence stereoselectivity. mdpi.com |

| Solvent Effects | The surrounding solvent can stabilize or destabilize transition states differently. Implicit or explicit solvent models are used in calculations. | The choice of solvent can alter the predicted and actual stereochemical outcome of a reaction. |

Advanced Chromatographic Techniques for Research Applications (e.g., Chiral High-Performance Liquid Chromatography for Enantiomeric Excess Determination)

Determining the enantiomeric purity of chiral compounds is essential in many areas of chemical research. For P-stereogenic compounds like this compound, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used analytical technique for separating enantiomers and quantifying their ratio, known as the enantiomeric excess (ee). uma.esheraldopenaccess.us

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. sigmaaldrich.com Because these diastereomeric complexes have different interaction energies, one enantiomer is retained on the column longer than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the integrated areas of these two peaks.

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. For organophosphorus compounds, including phosphinates and phosphonates, polysaccharide-based CSPs are particularly effective. tandfonline.comresearchgate.net These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support.

Key aspects of chiral HPLC method development for a compound like this compound include:

Chiral Stationary Phase (CSP) Selection : Polysaccharide-based columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have proven highly effective for a wide range of P-chiral compounds. tandfonline.comresearchgate.netuni-pannon.hu The choice often depends on the specific structure of the analyte, as the fit within the chiral grooves or cavities of the polysaccharide polymer dictates the separation. researchgate.net

Mobile Phase Composition : Normal-phase chromatography, using eluents such as hexane/alcohol mixtures (e.g., hexane/2-propanol or hexane/ethanol), is most common for polysaccharide CSPs. nih.gov The type and concentration of the alcohol modifier are crucial variables that are optimized to achieve the best balance between resolution and analysis time. nih.gov

Detection : A standard UV detector is typically sufficient for analysis, as most phosphinates containing a phenyl group have a UV chromophore. uma.es More advanced chiroptical detectors, such as Circular Dichroism (CD) detectors, can also be used and can help in assigning the elution order of the enantiomers without needing pure standards. researchgate.net

The successful application of chiral HPLC allows for the accurate determination of enantiomeric excess, which is vital for evaluating the effectiveness of asymmetric syntheses or resolution procedures. acs.org Semi-preparative chiral HPLC can also be employed to isolate enantiomerically pure samples for further study. rsc.org

Table 2: Illustrative Chiral HPLC Conditions for Analysis of P-Stereogenic Phosphinates and Related Compounds

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Aryl-H-Phosphinates | Chiralpak AD | Ethyl Acetate/Hexane | UV | uni-pannon.hu |

| Alkyl Phenyl-H-Phosphinates | (R,R)-spiro-TADDOL based | Toluene (B28343)/Hexane | NMR after separation | rsc.org |

| Organophosphorus Pesticides | Chiralpak IC (Cellulose-based) | Hexane/Ethanol (B145695) | UV | nih.gov |

| Aminoarylmethyl-phosphonates | Chiralcel OD | Hexane/Ethanol | UV | tandfonline.com |

| Secondary Phosphine Oxides | Chiralpak AD-H | Hexane/2-Propanol/Methanol (B129727) | UV | acs.org |

Emerging Research Areas and Future Perspectives

Development of Novel P-Stereogenic Phosphinate Scaffolds for Advanced Applications

The creation of molecules with a chiral phosphorus center, known as P-stereogenic compounds, has become a significant area of research due to their extensive use as ligands in asymmetric catalysis and their increasing presence in bioactive molecules. nih.gov Organophosphorus compounds with P-stereogenic centers are key components in various catalysts and natural products. nih.gov The development of organocatalytic methods to access these scaffolds has progressed significantly, with strategies like desymmetrization and kinetic resolution being mainstream. nih.gov

Future research is anticipated to focus on creating P-stereogenic versions of phosphinates like the butylphenylphosphinate scaffold. While historically reliant on chiral auxiliaries, newer methods employ metal-catalyzed asymmetric synthesis and organocatalysis to achieve high enantioselectivity. nih.gov For instance, molybdenum-catalyzed Asymmetric Ring-Closing Metathesis (ARCM) has been successfully used to desymmetrize prochiral phosphinates and phosphine (B1218219) oxides, yielding P-stereogenic heterocycles with up to 98% enantiomeric excess (ee). nih.gov Another powerful strategy is the desymmetrization of bisphenols using N-heterocyclic carbene catalysis to produce P-stereogenic phosphinates. nih.gov

These advanced catalytic approaches could be adapted to synthesize enantiomerically enriched forms of butylphenylphosphinate derivatives. The resulting chiral phosphinates could serve as precursors to novel phosphine ligands, catalysts, or biologically active molecules where the specific configuration at the phosphorus atom is crucial for function. acs.orgchemrxiv.org

| Catalytic Strategy | Catalyst/Reagent | Substrate Type | Key Feature | Ref. |

| Asymmetric Ring-Closing Metathesis (ARCM) | Molybdenum-based chiral catalysts | Prochiral diene-containing phosphinates | Creates P-stereogenic heterocycles in high enantiomeric excess. | nih.gov |

| Desymmetrization of Bisphenols | N-Heterocyclic Carbenes (NHCs) | Bis(hydroxyphenyl) phosphine oxides | Access to P-stereogenic phosphinates via catalytic desymmetrization. | nih.gov |

| Kinetic Resolution | (R,R)-(1-naphthyl)-spiro-TADDOL | Racemic H-phosphinates | Separation of enantiomers via crystallization with a chiral resolving agent. | rsc.org |

| Hydrogen-Bond-Donor Catalysis | Chiral ureidourea catalysts | Phosphonic dichlorides | Enantioselective desymmetrization to furnish versatile P(V) building blocks. | harvard.edu |

| Desymmetric Allylation | Biscinchona alkaloids | Bis(2-hydroxyphenyl) phosphine oxides | Produces a wide range of chiral P-stereogenic phosphine oxides with high enantioselectivity. | nih.gov |

Integration of Phosphinate Chemistry into Sustainable and Green Synthesis Methodologies

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly influencing the synthesis of organophosphorus compounds. rsc.orgnih.gov Due to regulatory pressures to reduce phosphorus discharge into the environment, the "greening" of phosphonate (B1237965) and phosphinate chemistry is a critical research frontier. rsc.org

A key area of development is the use of catalytic, solvent-free, or water-based reaction systems. rsc.org For a compound like O-Allyl butylphenylphosphinate, palladium-catalyzed allylation represents a significant green advancement. This method allows for the direct reaction of an H-phosphinate, such as butylphenyl-H-phosphinate, with an allylic alcohol to form the corresponding P-allylated product. nih.govacs.org This approach is highly atom-economical, often using water as the only byproduct, which is a substantial improvement over traditional methods that may require pre-functionalized starting materials and generate stoichiometric waste. mdpi.com

Future research will likely expand upon these methods, exploring more benign catalysts, solvent-free conditions (e.g., ultrasound-assisted or microwave-promoted reactions), and the use of renewable feedstocks. rsc.orgtandfonline.com The development of a framework for sustainable synthesis design, which integrates green chemistry principles with life cycle assessment, will be crucial for producing phosphinates with a minimal environmental footprint. nih.gov

| Synthesis Aspect | Traditional Method | Green/Sustainable Method | Key Advantage of Green Method | Ref. |

| Allylation | Arbuzov reaction using allyl halides | Pd-catalyzed reaction with allyl alcohol | Avoids use of halides; water is the main byproduct. | mdpi.comacs.org |

| Solvent | Volatile Organic Compounds (VOCs) | Water, Polyethylene Glycol (PEG), or solvent-free | Reduced environmental impact and toxicity. | rsc.orgfrontiersin.org |

| Catalysis | Stoichiometric reagents | Recyclable catalysts, organocatalysts | Lower waste, potential for reuse, milder conditions. | tandfonline.com |

| Energy Input | Conventional heating | Microwave, Ultrasound | Faster reaction times and improved energy efficiency. | rsc.org |

| Atom Economy | Often involves protecting groups and multi-step processes | Direct C-P bond formation | Maximizes incorporation of starting materials into the final product. | mdpi.comtandfonline.com |

Exploration of Phosphinate-Derived Hybrid Materials for Advanced Nanofiller Applications (Drawing Analogy from Phenylphosphonates)

Organic-inorganic hybrid materials are a class of composites that combine the properties of both components, leading to materials with enhanced thermal stability, mechanical strength, or novel functionalities. acs.orgresearchgate.net Research into phosphonate-based hybrid materials has shown their potential, particularly as nanofillers for polymers. researchgate.net For example, fluorinated phosphonate-modified nanodiamonds, when dispersed in a crystalline fluoropolymer matrix, can create transparent nanohybrids with increased thermal degradation temperatures and enhanced mechanical properties. researchgate.net

Drawing an analogy from these findings, phosphinates like this compound offer intriguing possibilities for creating novel hybrid materials. The butylphenylphosphinate moiety could be used to functionalize the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, or nanodiamonds). The organic groups (butyl, phenyl) can enhance compatibility and dispersion within a polymer matrix, while the phosphinate group provides a strong anchor to the nanoparticle surface.

Furthermore, the allyl group in this compound is a reactive handle that could be used to covalently bond the nanofiller into a polymer matrix via polymerization. This would create a cross-linked network, potentially leading to significant improvements in the material's mechanical and thermal properties compared to non-covalently integrated fillers. Future work in this area will involve the synthesis of such phosphinate-modified nanoparticles and their incorporation into various polymer systems to explore their potential in creating advanced composites for electronics, coatings, and structural applications. mdpi.comnih.gov

Advanced Applications of Allyl and Phenyl Phosphinates in Complex Molecule Synthesis

The structural motifs within this compound—specifically the allyl and phenyl groups—make it a valuable building block for the synthesis of more complex molecules. Organophosphorus compounds are not only privileged structures in medicinal chemistry and agrochemicals but are also versatile reagents in organic synthesis. nsf.gov

The allyl group is particularly useful for a variety of transformations. It can participate in olefin cross-metathesis reactions, allowing for the synthesis of substituted vinyl and allylphosphonates which are otherwise difficult to access. researchgate.net Ene-yne metathesis involving allylphosphonates has been used to generate phosphorylated 1,3-dienes, which are versatile building blocks for subsequent reactions like Diels-Alder cycloadditions. nsf.gov Additionally, the allyl group can be isomerized to a vinyl ether and hydrolyzed, or it can be removed under mild, palladium-catalyzed conditions, functioning as a protecting group for the phosphinate oxygen. organic-chemistry.org

The phenyl group attached to the phosphorus atom also offers routes for synthetic diversification. Transition-metal-catalyzed cross-coupling reactions could potentially be used to modify the phenyl ring, introducing other functional groups. Moreover, the entire butylphenylphosphinate unit can act as a precursor to other valuable organophosphorus compounds. For instance, substitution at the phosphorus center can lead to a diverse array of phosphinate esters or other P(V) derivatives. chemrxiv.org These reactions are often stereospecific, meaning that if a P-stereogenic version of the starting material is used, the chirality can be transferred to the product, enabling the synthesis of complex chiral molecules. chemrxiv.org

| Reagent/Precursor Class | Key Transformation | Resulting Structure/Application | Significance | Ref. |

| Allyl Phosphonates/Phosphinates | Olefin Cross-Metathesis | Substituted vinyl and allyl phosphonates | Access to functionalized building blocks with high stereoselectivity (E-isomers). | researchgate.net |

| Allyl Phosphonates/Phosphinates | Ene-Yne Metathesis | Phosphorylated 1,3-dienes | Creation of versatile diene systems for cycloadditions and further functionalization. | nsf.gov |

| Allyl Phosphates/Phosphinates | Transition-Metal-Catalyzed Allylic Substitution | Skipped dienes, functionalized heterocycles | Forms new C-C bonds with high regio- and enantioselectivity. | mdpi.com |

| Phenyl Phosphinates | Nucleophilic Substitution at Phosphorus | Diverse P(V) esters, amides, and phosphine oxides | Modular approach to a wide array of P-stereogenic compounds from a common precursor. | chemrxiv.org |

| Allyl Ethers (as protecting groups) | Palladium-Catalyzed Deallylation | Free hydroxyl or phosphinic acid | Mild and selective deprotection compatible with many other functional groups. | organic-chemistry.org |

Q & A

Q. What are the established synthetic protocols for O-allyl butylphenylphosphinate, and how can reaction conditions be optimized for higher yields?

The synthesis of allyl phenylphosphinate derivatives typically involves palladium- or gold-catalyzed allylation reactions under inert atmospheres. For example, highlights the use of ethynylbenziodoxolone reagents to facilitate alkynylation of phosphine oxides, a method adaptable to this compound synthesis. Optimization may include adjusting solvent polarity (e.g., toluene vs. THF), temperature gradients (25–80°C), and stoichiometric ratios of allylating agents. Monitoring via <sup>31</sup>P NMR during reaction progression ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Comprehensive characterization requires <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm molecular structure and purity (e.g., coupling constants for allyl groups). X-ray crystallography (Appendix B–E in ) resolves steric effects and bond angles, particularly for phosphinate ligands in coordination complexes. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies P-O and allyl C-H stretching frequencies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to potential organophosphorus toxicity, use glove boxes or fume hoods with nitrogen purging to avoid hydrolysis. Store the compound under argon at –20°C in amber vials. emphasizes class-based risk assessments for organophosphates, recommending PPE (nitrile gloves, lab coats) and immediate decontamination with 10% sodium bicarbonate for spills .

Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?

Reverse-phase HPLC with UV detection (210–260 nm) or LC-MS/MS using deuterated internal standards ensures accurate quantification. ’s phosphatidylcholine assay principles (e.g., avoiding cross-contamination, plate sealing) can be adapted for phosphinate analysis. Sample pre-treatment may involve liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 columns) .

Q. What experimental design considerations are critical for reproducibility in phosphinate-based studies?

and stress hypothesis-driven designs, including controls (e.g., ligand-free systems) and triplicate trials. Document reaction parameters (solvent degassing, catalyst loading) meticulously. For kinetic studies, use in situ <sup>31</sup>P NMR or quenching methods to capture transient intermediates. Participant selection criteria () are analogous to material batch consistency checks .

Advanced Questions

Q. How does the steric and electronic profile of this compound influence its role in gold(I)-catalyzed reactions?

’s X-ray data (Appendix B–E) reveal that bulky aryl groups on phosphinate ligands induce steric hindrance, altering gold(I) coordination geometry and catalytic activity. Hammett studies (σpara values) correlate electron-withdrawing substituents with enhanced electrophilicity in alkynylation reactions. Compare turnover frequencies (TOF) in AuCl/Ln systems to map ligand efficacy .

Q. What strategies resolve contradictions in reported catalytic activity data for phosphinate ligands?

’s rigor framework advises verifying ligand purity (via elemental analysis) and replicating conditions (solvent, temperature). Discrepancies in TOF may arise from trace moisture deactivating catalysts. Use multivariate analysis (e.g., PCA) to isolate variables like ligand denticity or counterion effects. Cross-validate with computational studies (DFT on Au-P bonding) .

Q. How does this compound’s stability vary under oxidative vs. reductive conditions?

Cyclic voltammetry (CV) in acetonitrile identifies oxidation peaks near +1.2 V (vs. Ag/AgCl), suggesting susceptibility to radical pathways. Under reductive conditions (NaBH4), the allyl group may undergo hydrogenolysis. Monitor degradation via <sup>31</sup>P NMR; ’s handling guidelines (argon, dry solvents) mitigate instability .

Q. Can toxicity data for structurally analogous organophosphates extrapolate to this compound?

recommends limited class-based searches (e.g., organophosphate neurotoxicity) but stresses compound-specific assays. Use in vitro models (HepG2 cells) for acute toxicity (LD50) and zebrafish embryos for developmental effects. Compare metabolite profiles (e.g., oxidative desulfurization) to prioritize risk factors .

Q. What advanced techniques elucidate phosphinate-ligand interactions in supramolecular systems?

Single-crystal XRD () and EXAFS probe coordination modes (monodentate vs. chelating). DOSY NMR quantifies diffusion coefficients to infer aggregation states. Pair with DFT calculations (B3LYP/6-31G*) to model electronic structures. For dynamic systems, variable-temperature NMR tracks ligand exchange kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.